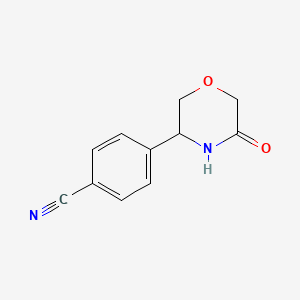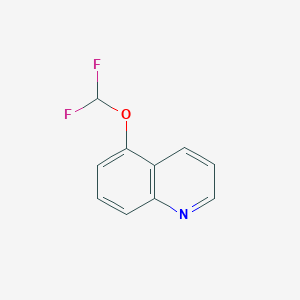
5-(Difluoromethoxy)quinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including DFMQ, has been a topic of interest in recent years. Various methods have been reported in the literature for the construction of this scaffold . For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of DFMQ consists of a quinoline ring with a difluoromethoxy group attached to the carbon atom at position 5 . The InChI code for DFMQ is 1S/C10H7F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6,10H .The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Quinoline derivatives, including those with modifications such as 5-(difluoromethoxy)quinoline, have been extensively studied for their antibacterial properties. For instance, a class of quinolone antibacterials, synthesized from 2-nitro-3,4,5,6-tetrafluorobenzoic acid, showed significant potency against a range of Gram-negative and Gram-positive bacteria, surpassing reference quinolones like ciprofloxacin in efficacy. These compounds, notably featuring amino groups at the 5 position, demonstrated a marked increase in antibacterial activity, underscoring the impact of structural modifications on the pharmacological profile of quinolines (Domagala et al., 1988).
DNA Gyrase Inhibition
Further exploring the antibacterial mechanism, studies have linked the efficacy of quinoline derivatives to their ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. A comprehensive assay involving various quinolone compounds, including those with modifications at the quinoline nucleus, demonstrated notable DNA gyrase inhibitory activity. This activity correlated with the compounds' minimum inhibitory concentrations (MICs) against diverse bacterial species, highlighting the potential of quinoline derivatives in developing structure-activity relationships for new antibacterial agents (Domagala et al., 1986).
Antimalarial Activity
Quinoline derivatives have also been explored for their antimalarial potential. Although not directly related to 5-(difluoromethoxy)quinoline, studies on 5-aryloxy-6-methoxy-8-aminoquinolines, for instance, have been conducted to assess their efficacy against malaria parasites. However, these compounds, despite structural similarities to other effective antimalarials, did not exhibit significant activity in prophylactic antimalarial tests, suggesting the nuanced role of structural modifications in determining antimalarial efficacy (Paul & Blanton, 1976).
Anticonvulsant Properties
The structural versatility of quinoline derivatives allows for their application beyond antibacterial and antimalarial activities. For example, 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds have demonstrated significant efficacy in maximal electroshock tests (MES), with certain derivatives showcasing potent anticonvulsant activity alongside favorable safety profiles when compared to established drugs like carbamazepine. This indicates the potential of quinoline modifications in developing new anticonvulsant therapies (Guo et al., 2009).
Safety and Hazards
The safety data sheet for DFMQ indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-(difluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZIOHIIPGSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)
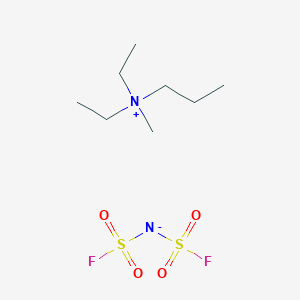
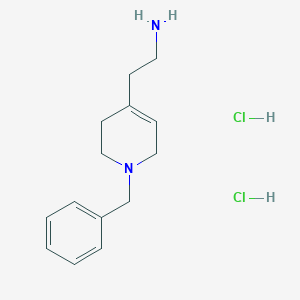
![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)


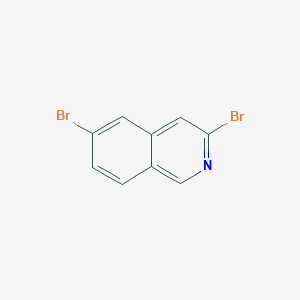

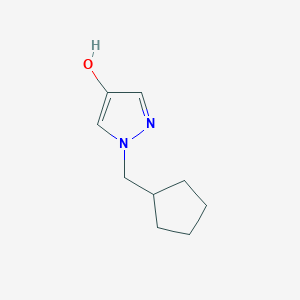
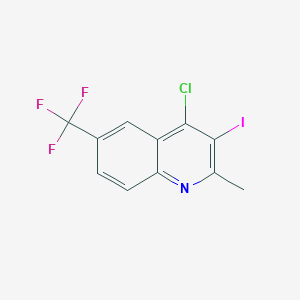
![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)
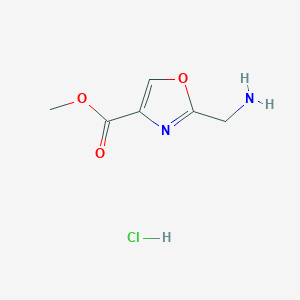
![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)
